molecular formula C19H15N3O2 B6486920 1,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one CAS No. 1260748-54-6

1,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one

Cat. No. B6486920
CAS RN: 1260748-54-6
M. Wt: 317.3 g/mol
InChI Key: YHJPYMHGJJWNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one is an organic compound that has been studied extensively for its potential applications in scientific research. This compound is a type of quinoline, which is a heterocyclic aromatic compound that consists of a benzene ring fused with a pyridine ring. The compound has several unique properties that make it an ideal candidate for research in a variety of fields.

Scientific Research Applications

1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one has been studied for its potential applications in scientific research. The compound has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and a potential treatment for various types of cancer. Additionally, the compound has been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer’s and Parkinson’s disease.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one is not yet fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, which are involved in inflammation and pain. Additionally, the compound may act as an antioxidant, which could potentially reduce the oxidative damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and antioxidant properties, which could potentially be beneficial for the treatment of various diseases. Additionally, the compound has been shown to have potential anti-cancer properties, and could potentially be used as a therapeutic agent for neurological disorders such as Alzheimer’s and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one in lab experiments include its low cost and easy availability. Additionally, the compound is relatively stable and can be stored for long periods of time without losing its activity. However, there are some limitations to the use of this compound in lab experiments. For example, the compound is not water-soluble and must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) in order to be used in most experiments. Additionally, the compound is not very soluble in most organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving 1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one. For example, further research is needed to better understand the mechanism of action of the compound and its potential therapeutic applications. Additionally, research is needed to explore the potential use of the compound as an anti-cancer agent, as well as its potential use in the treatment of neurological disorders such as Alzheimer’s and Parkinson’s disease. Finally, further research is needed to better understand the advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one can be synthesized using a variety of methods. The most common method is the reaction of 3-phenyl-1,2,4-oxadiazol-5-yl chloride with 1,6-dimethyl-1,4-dihydroquinoline in the presence of a base such as sodium hydroxide. This reaction produces the desired product in good yields. Other methods for synthesizing the compound include the reaction of 3-phenyl-1,2,4-oxadiazol-5-yl chloride with 1,6-dimethyl-1,4-dihydroquinoline in the presence of a Lewis acid, and the reaction of 3-phenyl-1,2,4-oxadiazol-5-yl chloride with 1,6-dimethyl-1,4-dihydroquinoline in the presence of an alkylating agent.

properties

IUPAC Name

1,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-12-8-9-16-14(10-12)17(23)15(11-22(16)2)19-20-18(21-24-19)13-6-4-3-5-7-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJPYMHGJJWNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.